Product packaging for 2-Bromo-4'-nitroacetophenone(Cat. No.:CAS No. 99-81-0)

2-Bromo-4'-nitroacetophenone

Cat. No.: B1207750
CAS No.: 99-81-0
M. Wt: 244.04 g/mol
InChI Key: MBUPVGIGAMCMBT-UHFFFAOYSA-N
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Description

Overview of 2-Bromo-4'-nitroacetophenone in Contemporary Organic Chemistry Research

This compound, a halogenated acetophenone (B1666503) derivative, has emerged as a compound of significant interest in modern organic chemistry research. Its multifaceted nature allows for its application in diverse areas, ranging from biochemical studies to the development of new synthetic methodologies. Researchers utilize this compound for the modification of methionine residues in alpha-chymotrypsin, highlighting its utility in protein chemistry. macrothink.org Furthermore, it serves as a crucial material in organic synthesis and as an intermediate in the pharmaceutical industry. macrothink.org

Recent studies have also delved into the biological activities of this compound. For instance, research has demonstrated its potential to extend the lifespan of the nematode Caenorhabditis elegans, suggesting antioxidant effects that are dependent on the insulin (B600854) signaling pathway. macrothink.org This discovery has opened new avenues for investigating its potential applications in life sciences. The compound is also recognized as an inhibitor of epoxide hydrolases, enzymes that play a role in drug metabolism and detoxification processes. smolecule.com

Significance as a Versatile Synthetic Intermediate

The chemical architecture of this compound, featuring a bromine atom and a nitro group, makes it a highly versatile synthetic intermediate. The bromine atom can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is fundamental to its role as an alkylating agent, where it has been shown to bind to isozymes of cytochrome P-450, which are crucial in drug metabolism. smolecule.com

Its utility extends to the synthesis of a wide array of other organic compounds. smolecule.com A notable application is in the preparation of pharmaceuticals, including the antibiotic chloramphenicol. smolecule.com The nitro group can undergo reduction to an amino group, providing a pathway to further derivatization and the synthesis of more complex molecules. This dual reactivity of the bromo and nitro groups makes this compound a valuable building block in the design and synthesis of novel organic molecules with potential biological activities.

Historical Context of Related Halogenated Acetophenones in Chemical Research

The study of halogenated acetophenones is rooted in the broader history of organic chemistry and the exploration of chemical space. Acetophenone itself was first synthesized in 1857, but its industrial synthesis via the Friedel–Crafts reaction was not realized until 1925. mdpi.com Throughout the history of chemical research, the systematic documentation of chemical reactions, starting from the 19th century, has revealed the gradual emergence of compounds based on carbon, hydrogen, nitrogen, oxygen, and halogens. pnas.org

The exploration of halogenated organic compounds has been a significant endeavor in chemical synthesis. The introduction of halogen atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. nih.gov This has led to the development of a vast array of halogen-containing compounds with diverse applications. The study of interactions involving halogen atoms, such as halogen bonding, has become an important field, with implications in material sciences and drug design. acs.org The systematic investigation of halogenated acetophenones, like this compound, is a continuation of this long-standing tradition of exploring the impact of halogens on molecular structure and reactivity.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 99-81-0 nih.govchemicalbook.com
Molecular Formula C8H6BrNO3 nih.govcymitquimica.com
Molecular Weight 244.04 g/mol smolecule.combiosynth.com
Appearance Yellow to orange crystalline powder chemicalbook.comcymitquimica.com
Melting Point 94-99 °C chemicalbook.comsigmaaldrich.com
IUPAC Name 2-bromo-1-(4-nitrophenyl)ethanone nih.gov
Synonyms 4-Nitrophenacyl bromide, p-Nitrophenacyl bromide nih.govcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO3 B1207750 2-Bromo-4'-nitroacetophenone CAS No. 99-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-nitrophenyl)ethanone
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InChI

InChI=1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MBUPVGIGAMCMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059202
Record name 2-Bromo-4'-nitroacetophenone
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Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99-81-0
Record name 4-Nitrophenacyl bromide
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Record name 2-Bromo-4'-nitroacetophenone
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Record name 2-Bromo-4'-nitroacetophenone
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Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
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Record name 2-Bromo-4'-nitroacetophenone
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Record name 2-bromo-4'-nitroacetophenone
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Record name 2-Bromo-4'-nitroacetophenone
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Synthetic Methodologies and Strategies

Classical Synthesis Approaches to 2-Bromo-4'-nitroacetophenone

The traditional methods for synthesizing this compound have been well-established, focusing on direct bromination and the challenges associated with it.

The direct bromination of 4'-nitroacetophenone (B150658) is a common route to obtain the desired product. prepchem.com A typical procedure involves reacting 4'-nitroacetophenone with bromine in a suitable solvent like glacial acetic acid. prepchem.com The reaction temperature is a critical parameter that needs to be controlled, often between 20-25°C during the addition of bromine, followed by cooling to promote precipitation of the product. prepchem.com

However, the presence of the nitro group, a strong electron-withdrawing group, can deactivate the aromatic ring, making side-chain bromination more favorable than ring bromination. Despite this, the selectivity of the reaction can be a concern. The formation of di-brominated byproducts is a potential issue if an excess of bromine is used. Therefore, careful control of the stoichiometry of the brominating agent is crucial for maximizing the yield of the desired monobrominated product. One study reported that adding a little less than the stoichiometric amount of bromine can help avoid the formation of di- or tri-brominated products.

The choice of solvent also plays a significant role. While glacial acetic acid is frequently used, other solvents have been explored to optimize the reaction. prepchem.com The reaction work-up often involves neutralization and extraction to isolate the crude product. zenodo.org

Table 1: Optimization of Bromination Conditions for Acetophenone (B1666503) Derivatives
Brominating AgentSolventTemperature (°C)Yield (%)ByproductsReference
Br₂Acetic acid2575Di-brominated
NBSCCl₄8060Oxidized products
Br₂Methanol (B129727)0-5Good- zenodo.org

To improve the efficiency and selectivity of α-bromination, various catalytic systems have been investigated. While many of these studies focus on acetophenone and its other derivatives, the principles can be extended to the synthesis of this compound.

Lewis acids such as zinc bromide (ZnBr₂), generated in situ from zinc dust and bromine, have been shown to catalyze the α-bromination of acetophenones in aqueous media. mdpi.com This method is notable for its tolerance of substituents near the carbonyl group. mdpi.com Other metal-based catalysts, including copper(II) bromide, have also been employed. jcsp.org.pklew.ro The use of ultrasound irradiation in conjunction with CuBr₂ has been reported to significantly accelerate the reaction rate, reduce reaction times, and improve yields. lew.ro

Silica (B1680970) gel has been utilized as a catalyst for the α-bromination of ketones using N-bromosuccinimide (NBS) in methanol. rhhz.net Studies on various substituted acetophenones have shown that this method can provide moderate to high yields, although strong electron-withdrawing groups like the nitro group can lead to lower yields. rhhz.net

After the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and residual reagents. Crystallization is a commonly employed technique for this purpose. A typical method involves crystallizing the crude product from a solvent mixture such as benzene (B151609) and petroleum ether. chemicalbook.com Another reported method involves washing the crude product with a solution of sodium bisulfite to remove excess bromine, followed by recrystallization.

In a specific procedure, the wet crude product was treated with a solution of sodium thiosulfate (B1220275) in aqueous methanol to remove impurities before further purification steps involving refluxing with hydrochloric acid in a mixture of water and acetic acid. prepchem.com The final product is typically a yellow to orange crystalline powder. chemicalbook.com The purity of the compound is often confirmed by its melting point, which is reported to be in the range of 94-99 °C. sigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, aligning with the principles of green chemistry.

The use of molecular bromine (Br₂) poses several hazards due to its toxicity and corrosiveness. jcsp.org.pk This has driven research into alternative, safer brominating agents. N-Bromosuccinimide (NBS) is a widely used alternative that is easier and safer to handle. asianpubs.org Several methods have been developed for the α-bromination of acetophenones using NBS under various conditions, including the use of catalysts like silica gel and reactions in aqueous media. rhhz.netasianpubs.org

Solid organic ammonium (B1175870) tribromides, such as pyridinium (B92312) hydrobromide perbromide, are another class of safer brominating agents. jcsp.org.pk These reagents are solids, which simplifies handling and stoichiometric control. jcsp.org.pk Furthermore, methods utilizing in situ generation of bromonium ions from ammonium bromide (NH₄Br) through electrolysis have been developed, offering a greener approach to side-chain bromination. researchgate.net The H₂O₂-HBr system in an aqueous medium has also been explored as a green approach for bromination reactions. researchgate.net

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and design energy-efficient processes. acs.org In the context of this compound synthesis, this translates to several potential improvements.

The use of water as a solvent is a key aspect of green chemistry. asianpubs.org Some methods for the α-bromination of acetophenones have successfully employed water as a solvent, often in combination with ultrasound irradiation to enhance reaction rates. asianpubs.org Catalyst-free biphasic electrolysis techniques for the side-chain bromination of acetophenones have also been reported, which avoid the need for potentially toxic catalysts. researchgate.net

Furthermore, the development of aerobic bromination methods, which use oxygen from the air as an oxidant, represents a sustainable approach. nih.govacs.org These methods can be chemoselective, allowing for controlled mono-, di-, or tri-bromination by adjusting reaction conditions. nih.govacs.org The ability to use sodium bromide (NaBr) in acetic acid as the bromine source further enhances the green credentials of such systems. nih.govacs.org The implementation of such sustainable routes not only minimizes environmental impact but can also lead to more efficient and cost-effective production of this compound. bohrium.com

Table 2: Comparison of Green Brominating Agents for Acetophenones
Brominating SystemCatalyst/ConditionsSolventKey AdvantagesReference
N-Bromosuccinimide (NBS)UltrasoundWater/PEG-400Eco-friendly, rapid, high yield asianpubs.org
Ammonium Bromide (NH₄Br)Electrolysis (Pt/Pt electrode)H₂O:CH₃CNGreener, good yield, high selectivity researchgate.net
H₂O₂-HBr-WaterInexpensive reagents, mild conditions researchgate.net
NaBr/NaBrO₃-Acetic AcidShort reaction time, simple work-up researchgate.net

Advanced Synthetic Strategies for this compound Derivatives

A notable one-pot protocol facilitates the synthesis of this compound itself through the regioselective monobromination of 4'-nitroacetophenone. researchgate.net This process utilizes Bromodimethylsulfonium Bromide (BDMS) as the brominating agent in the presence of a magnesium oxide (MgO) nanoparticle catalyst. researchgate.net This method is highlighted for its efficiency and environmentally benign nature, providing the target compound in moderate to excellent yields. researchgate.net

The true power of one-pot strategies is further demonstrated in the synthesis of complex derivatives from this compound. These protocols often involve multicomponent reactions where the α-haloketone structure of this compound is crucial for building heterocyclic systems or other functionalized molecules.

Synthesis of Thiazole (B1198619) Derivatives:

The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole rings. In a one-pot variation, an α-haloketone reacts directly with a thioamide. This compound serves as an ideal α-haloketone precursor for the synthesis of 2,4-disubstituted thiazole derivatives. For instance, reacting this compound with a thiosemicarbazide (B42300) derivative in a single pot can yield complex thiazoles. rdd.edu.iq A study detailed the one-pot, three-component reaction of acetophenone or 4-nitroacetophenone, substituted benzaldehydes, and thiosemicarbazide to form pyrazoline derivatives, which were then reacted with a bromo-phenacyl bromide to yield thiazole compounds. rdd.edu.iq While this is a two-step process, related one-pot syntheses directly combine the α-haloketone with the thioamide source. For example, N,4-bis(4-nitrophenyl)thiazol-2-amine has been synthesized, demonstrating the coupling of a nitro-substituted phenyl ring at the 4-position of the thiazole, which is analogous to the structure derived from this compound. nanobioletters.com

Table 1: Representative One-Pot Synthesis of Thiazole Derivatives

Starting Materials Product Reagents/Conditions Yield Reference
Pyrazoline derivative, 4-bromophenacyl bromide 4-(4-bromophenyl)-2-(pyrazol-1-yl)thiazole derivative Absolute ethanol, reflux High rdd.edu.iq
4-nitroacetophenone, N-phenylthiourea N,4-bis(4-nitrophenyl)thiazol-2-amine Not specified 94% nanobioletters.com

This table illustrates typical yields for thiazole synthesis, a common one-pot application for α-haloketones like this compound.

Synthesis of α-Aminophosphonate Derivatives:

α-Aminophosphonates, which are structural analogues of α-amino acids, are frequently prepared using one-pot multicomponent reactions like the Kabachnik-Fields or Pudovik reactions. rsc.orgnih.govresearchgate.net These reactions typically involve an aldehyde or ketone, an amine, and a phosphite (B83602) ester. In this context, this compound can function as the ketone component. A general one-pot procedure involves the condensation of the ketone and amine to form an imine intermediate, which then undergoes nucleophilic addition by the phosphite ester. The entire sequence is often catalyzed by a Lewis acid, such as yttrium triflate, to enhance yield and selectivity. rsc.org While direct examples starting from this compound are not prevalent in the reviewed literature, the methodology is broadly applicable. For instance, new α-aminophosphonates have been synthesized via the Kabachnik-Fields reaction of an aldehyde, a bromoaniline, and a dialkyl phosphite under solvent-free conditions, showcasing the integration of bromo-substituted precursors in these one-pot systems. nih.gov

Table 2: General Conditions for One-Pot α-Aminophosphonate Synthesis

Reaction Type Components Catalyst Conditions Key Features Reference
Birum–Oleksyszyn Ketone/Aldehyde, Amine, Phosphite Yttrium triflate Not specified Green catalyst, high yield, and chemoselectivity rsc.org
Kabachnik-Fields Aldehyde, Bromoaniline, Dialkyl phosphite None (Solvent-free) Solvent-free Synthesis of bromo-containing α-aminophosphonates nih.gov
Mannich-type Aldehyde, Amine, Phosphite FeCl₃ or ZnCl₂ THF, room temp. Comparison of Lewis acid catalysts pnrjournal.com

This table outlines common one-pot strategies for synthesizing α-aminophosphonates, for which this compound can serve as the ketone starting material.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving the α-Bromine Atom of 2-Bromo-4'-nitroacetophenone

The bromine atom at the α-position to the carbonyl group is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the utility of this compound in the synthesis of more complex molecules.

This compound, also known as 4-nitrophenacyl bromide, readily reacts with a wide range of nucleophiles to yield corresponding phenacyl derivatives. acs.orgsigmaaldrich.com For instance, its reaction with hexamethylenetetramine in an organic solvent like chlorobenzene (B131634) results in the formation of an addition compound, a quaternary ammonium (B1175870) salt. google.com This reaction underscores the facility with which the bromine atom is displaced. The synthesis of α-bromo-p-nitroacetophenone itself can be achieved by the bromination of p-nitroacetophenone in glacial acetic acid. prepchem.com

The general scheme for the formation of phenacyl derivatives can be represented as:

O₂NC₆H₄C(O)CH₂Br + Nu⁻ → O₂NC₆H₄C(O)CH₂Nu + Br⁻

Where Nu⁻ represents a nucleophile.

This reactivity is fundamental to its application as a building block in the synthesis of various organic compounds and pharmaceutical intermediates. scispace.com

Electrophilic and Aromatic Substitution Reactions of the Nitroacetophenone Moiety

The aromatic ring of this compound is subject to the directing effects of its substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. masterorganicchemistry.com Conversely, the bromine atom, while also deactivating, is an ortho- and para-director.

Coupling Reactions for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific studies on the coupling reactions of this compound are not extensively detailed in the provided search results, the reactivity of similar compounds provides strong evidence for its potential participation in such transformations.

For instance, the Sonogashira coupling, which involves the reaction of a vinyl or aryl halide with a terminal alkyne, is a prominent example. organic-chemistry.orgwikipedia.org Studies have shown successful Sonogashira coupling of 4-bromoacetophenone and 4-nitrobromobenzene with various terminal acetylenes. researchgate.netresearchgate.net This suggests that the bromo-substituent on the aromatic ring of this compound could similarly be utilized in cross-coupling reactions to introduce new carbon-carbon bonds and construct more elaborate molecular frameworks. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

Reduction and Oxidation Chemistry of this compound and its Derivatives

The nitro and carbonyl groups of this compound are both susceptible to reduction, and the selectivity of these reactions can be controlled by the choice of reagents and reaction conditions.

The reduction of the nitro group to an amine is a common and important transformation in organic synthesis. For aromatic nitro compounds, this can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and hydrazine) or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl). scispace.commasterorganicchemistry.comwikipedia.org

A study on the chemoselective reduction of 4-nitroacetophenone, a closely related analog, demonstrated that the nitro group can be selectively reduced to an amine in the presence of the carbonyl group using reagents like tin and hydrochloric acid. scispace.com This indicates that this compound can likely be converted to 2-bromo-4'-aminoacetophenone under similar conditions. This transformation is valuable as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, thereby altering the reactivity of the aromatic ring for subsequent reactions. masterorganicchemistry.com

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Product Reference
Sn / HCl Amine scispace.com
Pd/C / Hydrazine Amine scispace.com
Zn / NH₄Cl Amine scispace.com

The selective deoxygenation of nitroarenes is another significant transformation. Research has shown that high-valent molybdenum(VI)–NHC complexes can efficiently catalyze the deoxygenation of nitroarenes to the corresponding anilines. acs.org Notably, p-nitroacetophenone was successfully converted to p-aminoacetophenone in good yield using this catalytic system. acs.org This suggests that the nitro group of this compound could potentially be deoxygenated to an amino group while leaving the bromo and carbonyl functionalities intact under these conditions.

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization of 2-Bromo-4'-nitroacetophenone and its Reaction Products

Spectroscopy is a cornerstone for the molecular-level investigation of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the 4-nitrophenyl group exhibit characteristic signals in the aromatic region. chemicalbook.com The two aromatic protons ortho to the nitro group are deshielded and appear as a doublet at approximately 8.35 ppm. The two protons meta to the nitro group appear as a second doublet at around 8.17 ppm. chemicalbook.com The most downfield shift of the ortho protons is due to the strong electron-withdrawing nature of both the nitro group and the adjacent acetyl group. The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group and the bromine atom are significantly deshielded and typically produce a sharp singlet at approximately 4.48 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is highly deshielded, with a chemical shift expected above 185 ppm. The carbon atom of the methylene group (-CH₂Br) would appear around 30-35 ppm. The aromatic carbons show distinct signals; the carbon attached to the nitro group (C-NO₂) is significantly deshielded (around 150 ppm), as is the carbon attached to the carbonyl group (C-CO, around 140 ppm). rsc.org The other aromatic carbons appear in the typical 124-130 ppm range. rsc.org

Interactive Table: ¹H NMR Spectral Data for this compound in CDCl₃

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to -NO₂) ~ 8.35 Doublet
Aromatic H (meta to -NO₂) ~ 8.17 Doublet

Data sourced from spectral information. chemicalbook.com

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the specific functional groups present in the this compound molecule.

The IR spectrum displays several strong, characteristic absorption bands. The most prominent is the sharp carbonyl (C=O) stretching vibration, which, due to conjugation with the aromatic ring, appears around 1690-1700 cm⁻¹. Another key diagnostic feature is the presence of two strong absorption bands corresponding to the nitro (NO₂) group: the asymmetric stretch typically appears near 1520 cm⁻¹ and the symmetric stretch is found around 1350 cm⁻¹. vscht.cz

The aromatic ring itself gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The C-Br stretching vibration is found in the fingerprint region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹. While Raman spectroscopy data for this specific compound is less common, it would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch ~ 1695
Nitro (NO₂) Asymmetric Stretch ~ 1520
Nitro (NO₂) Symmetric Stretch ~ 1350
Aromatic (C=C) Stretch 1600 - 1450
Aromatic (C-H) Stretch > 3000

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 244 g/mol . sigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is observed as a characteristic doublet with a nearly 1:1 intensity ratio at m/z 243 and 245. chemicalbook.com This pattern is definitive for the presence of a single bromine atom, corresponding to its two major isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation pattern provides further structural confirmation. The base peak (the most abundant fragment) is typically observed at m/z 150. chemicalbook.com This corresponds to the formation of the highly stable 4-nitrobenzoyl cation ([O₂NC₆H₄CO]⁺), which results from the cleavage of the C-C bond and loss of the bromomethyl radical (•CH₂Br). Other significant fragments can be observed at m/z 120, resulting from the loss of nitrogen monoxide (NO) from the 4-nitrobenzoyl cation, and at m/z 104, from the subsequent loss of carbon monoxide (CO). chemicalbook.comasdlib.org A fragment at m/z 76, corresponding to the phenyl cation ([C₆H₄]⁺), may also be present. chemicalbook.com

Interactive Table: Key Mass Spectrometry Fragments of this compound

m/z Value Proposed Fragment Ion
243 / 245 [M]⁺˙ Molecular Ion (contains ⁷⁹Br / ⁸¹Br)
150 (Base Peak) [O₂NC₆H₄CO]⁺ (4-Nitrobenzoyl cation)
120 [OC₆H₄NO]⁺
104 [OC₆H₄]⁺

Data sourced from spectral information. chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the electronic structure of the p-nitroacetophenone chromophore. The molecule is expected to exhibit strong absorption bands in the ultraviolet region.

These absorptions are primarily due to π → π* electronic transitions within the conjugated system of the nitro-substituted benzene (B151609) ring. The presence of the carbonyl group and the nitro group, both powerful chromophores, leads to intense absorption. A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen may also be observed. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the polarity of the solvent used for the analysis. biointerfaceresearch.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity of this compound. These techniques offer high resolution, speed, and sensitivity.

A typical analysis is performed using a reversed-phase (RP) mode. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A common mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com For faster analysis times and improved resolution, UHPLC systems employing columns with smaller particle sizes (e.g., sub-2 µm) are utilized. sielc.com

Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification. nih.gov

Interactive Table: Typical HPLC/UHPLC Parameters for this compound Analysis

Parameter Typical Condition
Technique Reversed-Phase HPLC / UHPLC
Stationary Phase C18 (e.g., Newcrom R1)
Mobile Phase Acetonitrile / Water with Acid (e.g., H₃PO₄ or HCOOH)
Elution Mode Isocratic or Gradient
Flow Rate 0.4 - 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)

Parameters derived from established analytical methods. sielc.comnih.gov

Computational Chemistry and Molecular Modeling

Electronic Structure Calculations of 2-Bromo-4'-nitroacetophenone

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into how electrons are distributed and how the molecule will interact with other chemical species.

Beyond geometry, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. worldscientific.comresearchgate.netresearchgate.net A smaller gap suggests the molecule is more likely to be reactive. For nitroaromatic compounds, the LUMO energy is often correlated with their biological activity and toxicity. mdpi.com

Calculated PropertyTypical Calculated Value (a.u.)Significance
EHOMO-0.2 to -0.3Relates to electron-donating ability
ELUMO-0.1 to -0.15Relates to electron-accepting ability and electrophilicity
HOMO-LUMO Gap (ΔE)~0.1 to 0.15Indicator of chemical reactivity and stability
Dipole Moment~2.0 - 4.0 DMeasures molecular polarity

Note: The values presented are representative based on DFT studies of structurally similar substituted acetophenones and may not be the exact values for this compound. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. ijiset.comchemrevlett.com It is an invaluable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl group and the nitro group, as well as the bromine atom. These sites are susceptible to attack by electrophiles.

Positive Potential (Blue): These areas, representing an electron deficiency, are typically located around the hydrogen atoms of the aromatic ring. These sites are prone to interactions with nucleophiles.

The MEP map provides a clear rationale for the molecule's reactivity, guiding the understanding of its intermolecular interactions and potential binding to biological targets.

Reaction Pathway Modeling and Transition State Analysis of this compound Reactions

As an α-haloketone, this compound is a versatile building block in organic synthesis, primarily due to its nature as an alkylating agent. wikipedia.orgmdpi.comnih.gov Computational modeling can elucidate the mechanisms of its reactions by mapping the entire reaction pathway. This involves calculating the energy of the system as reactants are converted into products.

A key aspect of this modeling is the identification and characterization of the transition state —the highest energy point along the reaction coordinate. mit.edu This fleeting molecular arrangement determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods, such as DFT, can model the geometry and energy of these transition states. For reactions involving α-haloketones, such as nucleophilic substitution, computational studies can confirm the specific mechanism (e.g., SN2) and predict how substituents on the aromatic ring will affect the activation energy. acs.org This analysis is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (e.g., toxicity or therapeutic effect). wikipedia.org QSAR models are widely used in drug discovery and toxicology to predict the activity of new, untested compounds. nih.govacs.org

For analogs of this compound, a QSAR study would involve several steps:

Data Set Compilation: A collection of structurally similar nitroaromatic compounds with experimentally measured activity data is assembled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., number of atoms), topological, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). tandfonline.comnih.govresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

In QSAR studies of nitroaromatic compounds, descriptors related to hydrophobicity (LogP) and electronic properties (such as the LUMO energy, ELUMO) are often found to be critical for predicting toxicity. mdpi.comnih.gov A lower LUMO energy, for instance, is often associated with higher mutagenicity in this class of compounds. nih.gov

Descriptor TypeExample DescriptorsRelevance to Nitroaromatics
ElectronicELUMO, Dipole Moment, Atomic ChargesCorrelates with reactivity, electrophilicity, and mechanisms of toxicity. mdpi.com
HydrophobicLogP (Octanol-Water Partition Coefficient)Models the transport and distribution of the compound in biological systems. mdpi.com
TopologicalMolecular Connectivity Indices, Shape IndicesQuantifies molecular size, shape, and branching.
ConstitutionalMolecular Weight, Number of Nitro GroupsSimple descriptors that can contribute to toxicity models. nih.gov

Through such computational approaches, a deeper understanding of this compound and its analogs can be achieved, facilitating the prediction of their properties and guiding future research.

Applications in Organic Synthesis

2-Bromo-4'-nitroacetophenone as a Key Building Block in Multi-Step Organic Synthesis

The strategic placement of reactive functional groups makes this compound a crucial starting material in numerous multi-step synthetic pathways. It serves as an important intermediate in the production of pharmaceuticals and other fine chemicals. macrothink.org The α-bromo group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles to introduce new functional groups or build carbon skeletons. Simultaneously, the ketone functionality can be transformed into other groups or used to form larger molecules through condensation reactions.

A prominent example of its application is in the synthesis of pharmaceutical intermediates. For instance, it is a precursor in the industrial preparation of Chloramphenicol, a broad-spectrum antibiotic. google.com In this process, the α-bromo-4-nitroacetophenone is first reacted with hexamethylenetetramine. google.com This multi-step synthesis highlights the compound's role in constructing complex, biologically active molecules. The dual reactivity allows for sequential or sometimes one-pot reactions, making synthetic routes more efficient.

Synthesis of Heterocyclic Compounds and Their Derivatives

This compound is a key precursor for the synthesis of a wide array of heterocyclic compounds. The α-bromo ketone moiety is particularly reactive towards binucleophiles, leading to the formation of various ring systems. Reactions with compounds containing nitrogen, sulfur, or oxygen nucleophiles can yield heterocycles like pyridines, 1,3,4-triazines, and 1,3,4-oxadiazines. mdpi.com

For example, the reaction of ω-bromoacetophenones with cyanoacetylhydrazine serves as a pathway to hydrazide-hydrazone derivatives, which are versatile intermediates for further heterocyclization. mdpi.com These intermediates can be cyclized to form various substituted heterocyclic systems. The specific heterocyclic product depends on the reaction conditions and the other reactants employed.

Table 1: Examples of Heterocyclic Synthesis using α-Bromoacetophenone Analogs

Reactant 1 Reactant 2 Resulting Heterocycle Core
ω-Bromo-(4-methyl-acetophenone) Cyanoacetylhydrazine Hydrazide-hydrazone intermediate mdpi.com
Hydrazide-hydrazone intermediate Malononitrile Pyridine derivative mdpi.com

This table illustrates the general reactivity of ω-bromoacetophenones in the synthesis of heterocyclic compounds, a reactivity shared by this compound.

Development of Novel Chalcone (B49325) Analogs Using this compound

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. ijarsct.co.inrasayanjournal.co.in They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone (B1666503) and a substituted benzaldehyde. rasayanjournal.co.innih.gov

This compound can serve as the acetophenone component in this condensation. Its reaction with various aromatic aldehydes yields novel chalcone analogs. The presence of the 4'-nitro group on one aromatic ring and the potential for further modification via the 2-bromo position allows for the creation of a diverse library of chalcone derivatives. These derivatives are synthesized to explore structure-activity relationships for various therapeutic targets. The α, β-unsaturated carbonyl system in the chalcone backbone is a key structural feature responsible for their biological activity. ijarsct.co.in

The general scheme for this synthesis involves stirring an equimolar mixture of this compound and a chosen aromatic aldehyde in a solvent like ethanol, followed by the slow addition of a base such as aqueous sodium hydroxide. rasayanjournal.co.innih.gov

Table 2: Potential Chalcone Analogs from this compound

Acetophenone Component Aldehyde Component Resulting Chalcone Analog (General Structure)
This compound Benzaldehyde 2-Bromo-1-(4-nitrophenyl)-3-phenyl-2-propen-1-one
This compound 4-Chlorobenzaldehyde 2-Bromo-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one
This compound 4-Methoxybenzaldehyde 2-Bromo-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one

Role in Specialized Chemical Processes

Beyond its role as a building block, this compound is employed in more specialized chemical applications. Its reactivity makes it a useful tool for chemical biology and mechanistic studies. For example, it has been used to study the pKa of specific amino acid residues in proteins, such as the histidine-34 imidazole. sigmaaldrich.com The compound's ability to selectively modify protein residues, like methionine in α-chymotrypsin, provides insights into enzyme structure and function. macrothink.org

Furthermore, its use in the synthesis of the hexamethylenetetramine addition compound is a critical step in a specialized industrial process for producing the antibiotic Chloramphenicol. google.com This reaction involves treating the α-bromo-4-nitroacetophenone solution with a slurry of hexamethylenetetramine in the same solvent to produce the desired addition compound, which is then isolated for subsequent steps. google.com This specific application underscores its importance not just as a general reagent but as a key component in established, large-scale synthetic procedures.

Applications in Medicinal Chemistry and Pharmaceutical Development

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Bromo-4'-nitroacetophenone serves as a crucial intermediate in the multi-step synthesis of various active pharmaceutical ingredients. Pharmaceutical intermediates are chemical compounds that form the building blocks of the final API. The synthesis of complex drug molecules often involves a series of chemical reactions, and intermediates like this compound are the processed chemicals that undergo further modification to yield the final drug substance.

The utility of this compound in API synthesis stems from its chemical structure. The α-bromoketone moiety is highly reactive and susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of more complex molecular architectures, which are often required for therapeutic activity. The presence of the nitro group also offers a site for further chemical transformations, such as reduction to an amino group, which can then be used to build different heterocyclic systems or other functionalities common in pharmaceutical agents.

Precursor for Various Pharmaceutical Classes (e.g., Anesthetics, Anticonvulsants, Anti-inflammatory Agents)

While not a direct precursor to widely marketed drugs in these classes, the chemical scaffold of this compound holds significant potential for the synthesis of novel compounds with anesthetic, anticonvulsant, and anti-inflammatory properties. The core structure can be elaborated to generate a variety of heterocyclic and carbocyclic compounds, many of which are known to exhibit these pharmacological activities.

For instance, the synthesis of various anticonvulsant agents often involves the creation of heterocyclic rings such as thiazolidinones, pyrrolidinediones, and triazoles. nuph.edu.uamdpi.comnih.gov The reactive α-bromoketone of this compound can readily react with thioureas, ureas, and other binucleophiles to form such heterocyclic systems. Similarly, many non-steroidal anti-inflammatory drugs (NSAIDs) possess aromatic and heteroaromatic cores. nih.govresearchgate.netmdpi.comrsc.org The phenacyl bromide moiety of this compound can be utilized in cyclization and condensation reactions to construct these essential pharmacophores. The development of new anesthetics also often involves the exploration of novel chemical entities that can interact with specific receptors in the central nervous system, a goal that can be pursued through the chemical modification of versatile starting materials like this compound.

Development of Biologically Active Compounds Incorporating this compound Scaffolds

Research has demonstrated that compounds incorporating the this compound scaffold can exhibit significant biological activity. A notable example is the discovery of this compound as a compound that can extend the lifespan of the nematode Caenorhabditis elegans. researchgate.net This finding suggests that the molecule or its derivatives may interact with biological pathways related to aging and longevity.

The biological activity of nitro-containing compounds is a well-established area of medicinal chemistry. The nitro group is a key feature in a number of antimicrobial and antiparasitic drugs, where it is often bio-reduced to generate reactive nitrogen species that are toxic to the target organisms. nih.gov The this compound scaffold, therefore, presents a promising starting point for the development of new therapeutic agents. By modifying the core structure, medicinal chemists can systematically explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Table 1: Research Findings on the Biological Activity of this compound

Study Focus Model Organism Key Finding Concentration(s) Tested Reference
Lifespan ExtensionCaenorhabditis elegansThe compound showed concentration-dependent effects on lifespan extension, with significant extension observed at lower concentrations.1 µg/ml and 5 µg/ml researchgate.net

Contribution to Advanced Drug Discovery Programs

This compound and similar small molecules play a vital role in modern drug discovery programs, particularly in the initial stages of identifying new "hits" through high-throughput screening (HTS). nih.govnih.govalitheagenomics.comtechnologynetworks.com HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target to identify molecules that exhibit a desired activity.

The identification of this compound as a life-extending compound in C. elegans is a prime example of a successful outcome from a screening campaign. researchgate.net In such programs, compounds are often selected for screening based on their structural diversity and potential for chemical modification. Once a "hit" like this compound is identified, it enters the next phase of drug discovery, known as "hit-to-lead" optimization. In this phase, medicinal chemists synthesize a series of analogues of the hit compound to improve its potency, selectivity, and drug-like properties, with the ultimate goal of developing a preclinical drug candidate. The commercial availability and versatile reactivity of this compound make it a valuable tool for these early-stage discovery efforts. mdpi.com

Biological Activities and Mechanistic Elucidation

Antioxidant Activity of 2-Bromo-4'-nitroacetophenone and its Derivatives

Recent studies have highlighted the antioxidant capabilities of this compound, with research particularly focusing on its effects within the model organism Caenorhabditis elegans (C. elegans).

In Vitro and In Vivo Studies Utilizing Model Organisms (e.g., C. elegans)

In vivo studies using C. elegans have demonstrated that this compound possesses antioxidant effects. Research indicates that this compound can extend the lifespan of this nematode. macrothink.orgmacrothink.org The antioxidant activity was observed when C. elegans were fed with varying concentrations of the compound.

Molecular Mechanisms Involving the Insulin (B600854)/IGF-1 Signaling Pathway

The antioxidant effects of this compound in C. elegans are dependent on the Insulin/IGF-1 signaling (IIS) pathway. macrothink.orgmacrothink.org The IIS pathway is a conserved signaling cascade that plays a crucial role in regulating lifespan, stress resistance, and metabolism in various organisms, including C. elegans. This pathway's involvement suggests that this compound exerts its antioxidant effects by modulating this key regulatory network.

Regulation of Specific Genes (e.g., daf-16) Related to Stress Response and Longevity

The antioxidant activity of this compound is linked to the regulation of the daf-16 gene, a key transcription factor in the insulin signaling pathway. Studies using daf-16 mutant C. elegans have shown that the antioxidant effect of the compound is contingent on the presence of a functional daf-16 gene. macrothink.orgmacrothink.org DAF-16 is known to upregulate the expression of various stress resistance and longevity-promoting genes, including those encoding antioxidant enzymes.

Table 1: Effect of this compound on C. elegans Lifespan and Associated Genetic Pathway

FeatureObservationSource
Lifespan Extended in normal C. elegans macrothink.orgmacrothink.org
Antioxidant Effect Present in normal C. elegans macrothink.orgmacrothink.org
Genetic Dependence Antioxidant effect is dependent on the Insulin pathway macrothink.orgmacrothink.org
Role of daf-16 The antioxidant effect is not observed in daf-16 mutants macrothink.orgmacrothink.org

Enzyme Inhibition and Modulation Studies

This compound also functions as an inhibitor of certain enzymes, most notably Phospholipase A2 (PLA2), through covalent modification.

Interaction with Phospholipase A2 (PLA2)

This compound is part of a class of α-haloketone compounds that are known to be potent inhibitors of Phospholipase A2. These enzymes are crucial in the inflammatory process as they catalyze the release of arachidonic acid from cell membranes, which is a precursor to various inflammatory mediators.

Covalent Modification and Alkylation of Active Site Residues (e.g., Histidine-34)

The inhibitory action of α-haloketones like this compound on PLA2 occurs through the covalent modification of a critical histidine residue within the enzyme's active site. While direct studies on this compound are limited, extensive research on the structurally analogous compound, p-bromophenacyl bromide, provides a clear mechanistic model.

Reaction of PLA2 with p-bromophenacyl bromide leads to a near-complete loss of enzymatic activity. nih.gov This inactivation is the result of the specific alkylation of a histidine residue at the active site. nih.gov This covalent modification prevents the enzyme from binding to its substrate and carrying out its catalytic function. The rate of this inactivation is pH-dependent, which is characteristic of a reaction targeting a histidine residue. nih.gov

Table 2: Inhibition of Phospholipase A2 by p-Bromophenacyl Bromide (a structural analog of this compound)

ParameterFindingSource
Effect on Enzyme Activity Almost complete loss of activity nih.gov
Mechanism Covalent modification (alkylation) of a histidine residue nih.gov
Stoichiometry 0.5 mol of histidine modified per mol of enzyme nih.gov
Protection by Substrate/Analogs Substrate and metal ions like Ca2+ protect against inactivation nih.gov

The specific residue targeted can vary depending on the PLA2 isoform and species, but the principle of alkylation of an active site histidine remains consistent. This well-documented mechanism for a closely related compound strongly suggests that this compound inhibits PLA2 through a similar covalent modification of an active site histidine, such as Histidine-34.

Kinetic and pH-Dependent Studies of Enzyme Inactivation

Understanding the mechanism by which a compound inactivates an enzyme requires detailed kinetic analysis. Such studies measure the rate of loss of enzyme activity over time in the presence of the inactivator. The data can reveal whether the inactivation is time-dependent and irreversible, which is characteristic of covalent modification.

Furthermore, the influence of pH on the inactivation process provides critical insights into the chemical mechanism. nih.gov By performing kinetic analyses at various pH levels, researchers can identify the involvement of ionizable amino acid residues in the enzyme's active site that may be crucial for binding the inhibitor or for catalysis. researchgate.net The pH can affect the protonation state of both the enzyme's residues and the inhibitor itself, thereby influencing the rate of the inactivation reaction. dntb.gov.ua Models for pH-dependent enzyme deactivation can be used to evaluate protonation and inactivation rate constants, shedding light on the specific enzyme forms involved in the process. nih.gov

Inactivation of Cytochrome P-450 Isozymes (e.g., Cytochrome P-450c)

This compound (BrNAP) has been identified as a potent inactivator of cytochrome P-450 enzymes, demonstrating a notable specificity for certain isozymes. Research has shown it to be particularly effective against cytochrome P-450c, a key enzyme involved in the metabolism of xenobiotics. nih.gov The inactivation effect is highly specific; studies on nine other rat liver microsomal cytochrome P-450 isozymes showed that their alkylation by BrNAP caused little to no increase in hydrogen peroxide formation, a key indicator of the uncoupling effect observed with P-450c. nih.gov

Characterization of Covalent Binding and Alkylation Sites (e.g., Cys-292)

The mechanism of inactivation of cytochrome P-450c by this compound is through covalent binding, a process known as alkylation. nih.gov Detailed studies have identified the primary target of this alkylation as the amino acid residue Cys-292. nih.gov This interaction is highly specific. Interestingly, the Cys-292 residue is not located within the heme- or substrate-binding site of the enzyme. The alkylation by BrNAP does not induce a low-spin to high-spin state transition in the cytochrome P-450c, which is an unusual characteristic for such a modification. nih.gov

Impact on NADPH Utilization and Oxygen Consumption Coupling

The alkylation of cytochrome P-450c by this compound has profound consequences on the enzyme's catalytic function. It uncouples the utilization of NADPH and the consumption of oxygen from the actual metabolism of substrates. nih.gov This uncoupling leads to a significant (approximately 30-fold) stimulation in the rate of the enzyme's anaerobic reduction by NADPH-cytochrome P-450 reductase. nih.gov

Under aerobic conditions, the alkylated enzyme catalyzes the rapid oxidation of NADPH, which is associated with the reduction of molecular oxygen to hydrogen peroxide through a superoxide (B77818) anion intermediate. nih.gov The formation of this superoxide anion indicates that the catalytic cycle is disrupted before the introduction of the second electron. nih.gov Consequently, instead of hydroxylating a substrate, the enzyme engages in a futile cycle that generates reactive oxygen species. Despite this significant disruption, the alkylation does not completely abolish all catalytic activity; depending on the substrate, the modified enzyme retains 5-20% of its original activity. nih.gov

Table 1: Impact of this compound on Cytochrome P-450c Function

Parameter Observation Significance
NADPH Utilization Rapid oxidation of NADPH occurs. nih.gov Indicates an uncoupled and futile enzymatic cycle.
Oxygen Consumption Rapid reduction of molecular oxygen to hydrogen peroxide via superoxide anion. nih.gov The normal catalytic process is aborted, leading to the production of reactive oxygen species instead of substrate metabolism. nih.gov
Enzyme Reduction Rate Approximately 30-fold stimulation of anaerobic reduction by NADPH-cytochrome P-450 reductase. nih.gov The alkylation dramatically alters the electron transfer dynamics within the P-450 system. nih.gov
Substrate Metabolism 5-20% of catalytic activity remains, depending on the substrate. nih.gov The uncoupling of the catalytic cycle is not absolute, though it is the predominant effect. nih.gov

Investigation of Protein Tyrosine Phosphatase (PTP) Inhibition by Related Brominated Acetophenones

Protein tyrosine phosphatases (PTPs) are crucial enzymes in cellular signaling pathways, and their inhibition is a target for therapeutic development. nih.govscbt.com While specific studies on this compound are not detailed, research on related compounds highlights the potential of this chemical class as PTP inhibitors. A series of functionalized acetophenones have been synthesized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), with some compounds showing good inhibitory activity. nih.gov Similarly, studies on α-bromoacetophenone derivatives have demonstrated their effectiveness as inhibitors of PTPs like SHP-1 and PTP1B. researchgate.net Furthermore, bromophenol derivatives, which share a brominated aromatic structure, have also been identified as potent PTP1B inhibitors. nih.gov

Broader Biological Impacts and Cellular Pathway Perturbations

Cytotoxicity Assessments of this compound Derivatives

The biological impact of this compound extends to its derivatives, which have been investigated for their cytotoxic properties. In one study, heterocyclic derivatives were synthesized using ω-bromo-(4-methyl-acetophenone), a structurally similar compound, as a starting material. These newly synthesized compounds were evaluated for their antitumor activity against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268). mdpi.com The results indicated that most of the synthesized derivatives exhibited significant inhibitory effects against these cancer cell lines, demonstrating the potential for this class of compounds to induce cytotoxicity. mdpi.com

Table 2: Antitumor Activity of Selected Bromo-acetophenone Derivatives

Cell Line Compound 3 Compound 5 Compound 7 Compound 9
MCF-7 (Breast) 28.5 29.5 30.1 28.1
NCI-H460 (Lung) 27.2 28.1 29.3 27.3
SF-268 (CNS) 29.5 30.2 30.5 28.3

Data represents growth inhibition percentages as reported in the source literature for selected synthesized derivatives. mdpi.com

Exploration of Antibacterial and Anticancer Properties of Analogs

The core structure of this compound has served as a scaffold for the development of various analogs with potential therapeutic applications. Researchers have synthesized and evaluated numerous derivatives, primarily focusing on their efficacy as antibacterial and anticancer agents. These investigations have revealed that specific structural modifications can significantly influence the biological activity of the resulting compounds.

Antibacterial Activity of Analogs

Analogs of this compound, particularly chalcone (B49325) derivatives, have been a focal point of antibacterial research. Chalcones, which are 1,3-diaryl-2-propen-1-ones, can be synthesized from acetophenones. Studies on nitro-substituted and bromo-substituted chalcones have demonstrated a range of antibacterial activities.

For instance, a series of nitro-substituted chalcone derivatives were synthesized and evaluated for their antimicrobial potency against both Gram-positive and Gram-negative bacterial strains. The results indicated that these compounds possess promising antimicrobial activity, which could be further investigated to develop new antimicrobial leads rjptonline.org. Another study focusing on 4-nitro-containing substituted chalcones showed low to moderate antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae bohrium.com.

Furthermore, the position of the bromo-substituent on the chalcone scaffold has been shown to be crucial for activity. A study on bromo-3′,4′-dimethoxysubstituted chalcones revealed that a bromo-substitution at position 4 of the A-ring is more favorable for creating active agents against Gram-negative bacteria compared to a substitution at position 3 ceon.rs. Similarly, the synthesis and evaluation of chalcone derivatives prepared from 4-bromoacetophenone and various benzaldehydes have shown antibacterial activity against Escherichia coli and Staphylococcus aureus researchgate.net.

Thiazole (B1198619) derivatives derived from phenacyl bromides have also been investigated for their antimicrobial properties. One study reported that among various synthesized thiazole derivatives, some exhibited moderate antibacterial activity against Gram-positive bacteria researchgate.net.

The following table summarizes the antibacterial activity of some analogs and related derivatives.

Compound ClassSpecific Analogs/DerivativesTested BacteriaObserved Activity
Nitro-substituted ChalconesVarious derivativesGram-positive and Gram-negative strainsPromising antimicrobial potency rjptonline.org
4-Nitro-containing ChalconesSubstituted nitro-chalconesB. subtilis, K. pneumoniaeLow to moderate activity bohrium.com
Bromo-substituted Chalcones4-bromo-3′,4′-dimethoxychalconeGram-negative bacteria (E. coli, S. typhimurium)Active, with position 4 substitution being favorable ceon.rs
Chalcones from 4-Bromoacetophenone1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneE. coli, S. aureusActive researchgate.net
Thiazole Derivatives2-amino-4-(4-bromophenyl)thiazole derivativesGram-positive bacteriaModerate activity for some derivatives researchgate.net

Anticancer Activity of Analogs

The structural motif of this compound is present in various classes of compounds that have been explored for their anticancer potential. Phenacyl bromide derivatives, in particular, have been utilized in the synthesis of novel heterocyclic compounds with cytotoxic activity.

A study on bis-heterocyclic derivatives based on a bis-phenacyl bromide scaffold showed selective cytotoxicity toward MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Some of these derivatives demonstrated remarkable potency against MCF-7 cells, even surpassing the efficacy of the standard drug doxorubicin (B1662922) nih.gov. The anticancer mechanism of these compounds was found to involve the induction of programmed cell death (apoptosis) nih.gov.

Thiazole derivatives synthesized from phenacyl bromides have also emerged as promising anticancer agents. Research has shown that the inclusion of halogen atoms in these derivatives can enhance their anticancer activity acs.org. For example, certain thiazole derivatives exhibited potent inhibitory effects on A-549 (human lung adenocarcinoma) cells acs.org. Another study on thiazole derivatives reported strong anti-breast cancer effects, with some compounds showing higher activity than the reference drug staurosporine (B1682477) against MCF-7 cells tandfonline.com.

Furthermore, N-phenacylazole derivatives have been investigated for their anticancer activity nih.gov. The synthesis of various 1,2,3-triazole/1,2,4-triazole hybrids linked to an oxime moiety from phenacyl bromide derivatives has also yielded compounds with significant anti-proliferative activities against various cancer cell lines, including MCF-7, HEP-3B (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and A549 researchgate.net.

The table below presents a summary of the anticancer activity of some analogs and related derivatives.

Compound ClassSpecific Analogs/DerivativesCancer Cell LinesKey Findings
Bis-heterocyclic DerivativesBased on a bis-phenacyl bromide scaffoldMCF-7, PC-3Selective cytotoxicity, some more potent than doxorubicin; induce apoptosis nih.gov
Thiazole DerivativesContaining halogensA-549Potent inhibitory effects acs.org
Thiazole Derivatives2,4-disubstituted-1,3-thiazole analoguesMCF-7Strong anti-breast cancer effects, some more active than staurosporine tandfonline.com
N-phenacylazolesN-phenacyldibromobenzimidazoles-Investigated for cytotoxic activity nih.gov
Triazole HybridsLinked to oxime moietyMCF-7, HEP-3B, HCT-116, A549Significant anti-proliferative activities researchgate.net

General Effects on Cellular Signaling Pathways

The biological activities of this compound and its analogs are intrinsically linked to their interactions with cellular components, which can modulate various signaling pathways. As an α-haloketone, this compound is characterized by two adjacent electrophilic centers: the α-carbon bearing the halogen and the carbonyl carbon nih.gov. This chemical reactivity allows it to interact with cellular nucleophiles, such as thiol groups in proteins, thereby affecting their function and downstream signaling events.

Reactive carbonyl compounds (RCCs), a class to which α-haloketones belong, are known to have a dual role in cellular signaling. At low concentrations, they can act as signaling molecules that activate defense systems, while at high concentrations, they can exert cytotoxic effects nih.govresearchgate.net. This biphasic response is a key aspect of electrophilic signaling.

The interaction of electrophiles with cellular signaling pathways can occur at multiple levels:

Modulation of Kinase/Phosphatase Activities: Electrophiles can directly modify cysteine residues on kinases and phosphatases, altering their enzymatic activity and thereby influencing phosphorylation-dependent signaling cascades nih.gov.

Nuclear Transcription Factor Function: The activity of transcription factors, which regulate gene expression, can be modulated by electrophiles. This can lead to changes in the expression of genes involved in cellular stress responses, proliferation, and apoptosis nih.gov.

Heat Shock Response: Electrophiles have been shown to target heat shock proteins (Hsps), which are crucial for maintaining protein homeostasis. Covalent modification of Hsps can affect their chaperone activity nih.gov.

Induction of Apoptosis: As observed with some anticancer analogs of phenacyl bromide, these compounds can trigger programmed cell death. This is often mediated by modulating the expression of key apoptosis-regulating proteins such as caspases, Bax, Bcl-2, and p53 nih.gov.

Cell Cycle Arrest: Some phenacyl bromide derivatives have been shown to cause cell cycle cessation, for instance at the sub-G1 phase, by downregulating the expression of cyclin-dependent kinase genes nih.gov.

Ketone bodies, which share the ketone functional group, have also been recognized as signaling molecules that can influence cellular processes beyond their metabolic role. They can impact gene expression, reduce oxidative stress, and regulate inflammatory pathways researchgate.netmdpi.com. While this compound is structurally distinct from metabolic ketone bodies, the reactivity of its ketone group is a central feature of its chemical behavior.

The general electrophilic nature of α-haloketones suggests that this compound and its analogs likely exert their biological effects through covalent modification of key cellular proteins, leading to the perturbation of critical signaling pathways involved in cell survival, proliferation, and death.

Environmental Aspects and Degradation Pathways

Photolytic Degradation Pathways and Mechanisms

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons from a light source, typically sunlight. For aromatic compounds, this often involves the cleavage of chemical bonds. In the case of 2-Bromo-4'-nitroacetophenone, the presence of a carbon-bromine (C-Br) bond is a key factor in its photolytic behavior.

The C-Br bond is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) radiation. This process involves the bond breaking symmetrically, with each atom retaining one of the bonding electrons, leading to the formation of highly reactive radical species. Studies on other brominated aromatic compounds, such as the fungicide metrafenone, have shown that debromination via homolytic C-Br bond cleavage is a dominant photolytic degradation pathway. A similar mechanism is anticipated for this compound, where the primary photolytic step would be the cleavage of the C-Br bond, initiating a cascade of further reactions. The resulting aryl radical can then react with other molecules, such as oxygen or hydrogen donors, to form hydroxylated or debrominated products, respectively. The nitro group and the ketone moiety can also influence the electronic properties of the molecule and may participate in or be altered by subsequent photochemical reactions.

Key Photolytic Degradation Mechanisms:

Homolytic C-Br Bond Cleavage: The primary pathway initiated by UV light absorption, leading to debromination.

Hydroxylation: The resulting aryl radical can react with water or oxygen to form hydroxylated derivatives.

Further Degradation: The initial products can undergo further photolytic reactions, potentially leading to ring cleavage and mineralization over time.

Microbial Degradation Studies in Various Environmental Compartments

Microbial degradation is a crucial process determining the fate of organic pollutants in soil and aquatic environments. Halogenated nitroaromatic compounds are generally considered resistant to microbial breakdown; however, numerous microorganisms have evolved enzymatic pathways to degrade them. askfilo.comnih.gov The degradation of this compound would likely involve two primary enzymatic attacks: reduction of the nitro group and cleavage of the carbon-bromine bond (dehalogenation).

Bacterial Degradation: Bacteria capable of degrading nitroaromatic compounds are widespread in contaminated environments. llojibwe.org The initial step is often the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.govchemsafetypro.com This is typically carried out by enzymes called nitroreductases. Following nitro reduction, or in a separate pathway, dehalogenation can occur. This can proceed through:

Oxidative Dehalogenation: Monooxygenase or dioxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the destabilization and removal of the bromine atom. chemsafetypro.com

Reductive Dehalogenation: Under anaerobic conditions, the bromine atom can be removed and replaced by a hydrogen atom.

Once the nitro group is reduced and the bromine is removed, the resulting aromatic amine or phenol (B47542) is more susceptible to aromatic ring cleavage by dioxygenases, leading to intermediates that can enter central metabolic pathways. chemsafetypro.com

Fungal Degradation: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective in degrading complex organic pollutants, including nitroaromatics. nih.govchemsafetypro.com Their powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, can initiate the oxidation of a wide range of recalcitrant compounds. askfilo.com Fungi can mineralize various nitroaromatic compounds and offer a promising approach for bioremediation. chemsafetypro.comecetoc.org

Interactive Table: Key Enzymes and Microorganisms in the Degradation of Related Compounds
Microbial GroupEnzyme ClassAction on Functional GroupExample Microorganism
BacteriaNitroreductaseReduces Nitro (-NO₂) to Amino (-NH₂)Pseudomonas sp., Clostridium sp.
BacteriaMonooxygenaseOxidative Dehalogenation / DenitrificationCupriavidus sp.
BacteriaDioxygenaseRing Cleavage / DehalogenationPseudomonas sp.
FungiLignin PeroxidaseOxidation of Aromatic RingPhanerochaete chrysosporium
FungiManganese PeroxidaseOxidation of Aromatic RingTrametes versicolor

Adsorption and Leaching Behavior in Soil and Aquatic Systems

The mobility of an organic compound in the environment, particularly its potential to leach from soil into groundwater, is determined by its tendency to adsorb to soil particles. chemsafetypro.com This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comnih.gov A high Koc value indicates strong adsorption to soil and low mobility, whereas a low Koc value suggests weak adsorption and a higher potential for leaching. chemsafetypro.comtidjma.tn

Data for this compound is not available, but Koc values for related compounds like 4-nitrophenol (B140041) can provide an estimate of its likely behavior. 4-nitrophenol has reported Koc values ranging from approximately 16 to 234 L/kg. researchgate.net This range suggests that its mobility can vary from high to medium depending on specific soil properties and pH. tidjma.tnresearchgate.net Given the structural similarities, this compound is expected to exhibit moderate mobility in most soil types. Increased soil organic matter would lead to stronger adsorption and reduced leaching potential.

Interactive Table: Representative Soil Mobility Classification Based on Koc Values
Koc Value (L/kg)Mobility ClassLeaching Potential
0 - 50Very HighHigh
50 - 150HighHigh to Medium
150 - 500MediumMedium to Low
500 - 2000LowLow
> 2000Slightly Mobile / ImmobileVery Low

Data adapted from McCall et al. classification scheme. tidjma.tn

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in different environmental compartments like air, water, and soil. nih.gov These models integrate a chemical's physical-chemical properties (e.g., solubility, vapor pressure, Koc) with its degradation rates (photolytic, microbial) to estimate its environmental behavior. nih.gov

Persistence is a key aspect of a chemical's hazard profile and refers to the length of time it remains in the environment before being broken down. ekb.eg Regulatory frameworks like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) use degradation half-life data to classify substances as persistent (P) or very persistent (vP). cdc.gov

While specific modeling has not been conducted for this compound, its persistence can be estimated based on data for analogous compounds. Halogenated organic compounds are often persistent due to their resistance to microbial degradation. askfilo.com Similarly, the nitroaromatic structure contributes to environmental recalcitrance. However, studies on nitrophenols show that degradation can occur, with half-lives varying significantly depending on the environmental compartment and conditions (e.g., aerobic vs. anaerobic). For example, the half-life of 4-nitrophenol in topsoil under aerobic conditions can be a few days, but in subsoils or under anaerobic conditions, it can extend to weeks or months. Based on its structure, this compound would likely be classified as moderately persistent to persistent in the environment.

Interactive Table: Typical Environmental Half-Life Ranges for Nitrophenols and Persistence Criteria (REACH)
Environmental CompartmentTypical Half-Life Range for NitrophenolsPersistence (P) Criterion (Half-Life)Very Persistent (vP) Criterion (Half-Life)
Freshwater1 - 8 days> 40 days> 60 days
Marine Water13 - 139 days> 60 days> 60 days
Soil1 - 40 days (aerobic)> 120 days> 180 days
Sediment(Expected to be longer than in water)> 120 days> 180 days

Half-life data for nitrophenols from the Toxicological Profile for Nitrophenols. Persistence criteria from REACH legislation. cdc.gov

Future Research Directions and Perspectives

Development of Advanced Methodologies for 2-Bromo-4'-nitroacetophenone Synthesis and Derivatization

Historically, the synthesis of α-haloketones, including this compound, has often involved direct halogenation using elemental halogens like bromine in solvents such as glacial acetic acid. google.comprepchem.com While effective, these methods present challenges related to the use of toxic and corrosive reagents. chemistryviews.org Over the past two decades, significant efforts have been made to develop greener, more efficient, and versatile synthetic protocols. nih.govmdpi.com

Future research will likely focus on refining these advanced methodologies. One promising avenue is the use of alternative brominating agents and catalytic systems that are more environmentally friendly. For instance, a selective method using sodium bromide (NaBr) as a bromine source and potassium persulfate (K₂S₂O₈) as an oxidant has been developed, offering a greener alternative to traditional methods. researchgate.net Further exploration of such systems could lead to even higher yields and selectivity under milder conditions.

Photochemical synthesis represents another frontier. chemistryviews.org The development of photocatalytic systems, such as those using a copper-modified graphitic carbon nitride catalyst with nickel chloride as the halogen source and oxygen from the air as the oxidant, could be adapted for the synthesis of this compound. chemistryviews.org These methods can reduce the reliance on hazardous reagents and minimize waste generation. chemistryviews.org

The derivatization of this compound is also a key area for future work. Its two electrophilic centers make it a valuable building block for synthesizing complex heterocyclic compounds with potential biological activity. mdpi.com Research will continue to explore its use in creating novel molecular scaffolds for various applications.

Synthesis ApproachReagents/CatalystsAdvantagesResearch Focus
Traditional Halogenation Bromine, Acetic AcidReadily available starting materialsImproving safety and reducing environmental impact
Green Bromination NaBr / K₂S₂O₈Environmentally friendly, inexpensiveOptimizing reaction conditions for higher yields
Photocatalysis Cu-C₃N₄, NiCl₂, O₂Uses air as oxidant, reduces wasteAdapting for specific synthesis of this compound
Catalytic Halogenation Phenylselenides, N-chlorosuccinimideCatalytic activationExploring broader substrate scope and catalyst efficiency

Exploration of Novel Biological Targets and Broader Therapeutic Applications

Initial studies have revealed intriguing biological activities for this compound. It has been identified as a compound that can extend the lifespan of the nematode C. elegans and exhibits antioxidant effects, which appear to be dependent on the Insulin (B600854) pathway. macrothink.orgresearchgate.net This anti-aging potential warrants further investigation to elucidate the underlying molecular mechanisms and to assess its relevance in more complex organisms.

Beyond its anti-aging properties, this compound is known for its ability to modify methionine residues in proteins like α-chymotrypsin. macrothink.org This reactivity could be harnessed for the development of specific enzyme inhibitors or probes for studying protein function. Future research should aim to identify novel protein targets that are susceptible to modification by this compound, potentially leading to new therapeutic strategies for a range of diseases.

The core structure of this compound serves as a scaffold for generating derivatives with diverse pharmacological profiles. For example, derivatives of related nitrophenoxy acetamides have been synthesized and evaluated as potential antitubercular agents. nih.govmdpi.com Similarly, acetophenone (B1666503) derivatives are being explored as inhibitors for therapeutic targets like the bromodomain and extra-terminal proteins (BET), particularly BRD4, which is implicated in cancer and inflammation. researchgate.net Future work should systematically explore the derivatization of this compound to create libraries of new compounds for screening against a wide array of biological targets, including those relevant to cancer, infectious diseases, and neurodegenerative disorders.

Research AreaCurrent FindingsFuture Directions
Anti-aging Extends lifespan and shows antioxidant activity in C. elegans. macrothink.orgresearchgate.netElucidate molecular mechanisms; test in higher organisms.
Enzyme Inhibition Modifies methionine residues in α-chymotrypsin. macrothink.orgIdentify novel protein targets; develop specific inhibitors.
Drug Discovery Scaffolds Related acetophenone and nitrophenoxy derivatives show promise as BRD4 inhibitors and antitubercular agents. nih.govmdpi.comresearchgate.netSynthesize and screen novel derivatives for a broad range of therapeutic targets.

Integration of Computational and Experimental Approaches in Structure-Based Design

The rational design of new drugs and materials based on this compound can be significantly accelerated by integrating computational and experimental techniques. nih.gov Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to study the molecular geometry, vibrational frequencies, and electronic properties of this compound and its derivatives. researchgate.net Such studies provide fundamental insights into the molecule's reactivity and potential interaction modes. For instance, DFT calculations have been used to analyze the properties of the related compound 2-bromo-3-nitroacetophenone. researchgate.net

Future research should leverage these computational tools for de novo drug design and virtual screening. nih.gov By docking libraries of virtual compounds derived from the this compound scaffold into the binding sites of known therapeutic targets, researchers can prioritize candidates for synthesis and experimental validation. nih.gov This approach saves time and resources compared to traditional high-throughput screening. nih.gov The increasing availability of protein structures in databases like the Protein Data Bank (PDB) further enhances the potential of SBDD. nih.gov Artificial intelligence and deep learning are also emerging as pivotal tools for analyzing large datasets in drug discovery and can be applied to predict the activity and properties of new derivatives. nih.gov

ApproachTechniqueApplication to this compound
Computational Chemistry Density Functional Theory (DFT)Predict molecular structure, reactivity, and spectroscopic properties. researchgate.net
Virtual Screening Molecular DockingScreen virtual libraries of derivatives against biological targets. nih.gov
Structure-Based Drug Design (SBDD) X-ray Crystallography, Cryo-EMUse 3D structures of targets to guide the design of potent and selective inhibitors. nih.gov
Artificial Intelligence (AI) Machine Learning, Deep LearningAnalyze large datasets to predict biological activity and optimize molecular properties. nih.gov

Pursuit of More Sustainable Production Methods for this compound

The principles of green chemistry are becoming increasingly important in chemical manufacturing to minimize environmental impact. nih.govrsc.org Future research on this compound must prioritize the development of more sustainable production methods. This involves a holistic approach that considers the entire lifecycle of the chemical process, from raw materials to waste products.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org This can be achieved through reactions like the promiscuous TK-catalysed acyloin condensation, which avoids the release of carbon dioxide seen in other methods. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorobenzene (B131634) and chloroform (B151607), which have been used in synthesis involving this compound, with greener alternatives like water, ethanol, or ionic liquids. google.comsemanticscholar.org Similarly, moving away from toxic elemental bromine to safer bromine sources is crucial. chemistryviews.orgresearchgate.net

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure, reducing energy consumption. Photochemical and biocatalytic methods often offer advantages in this regard. chemistryviews.org

Waste Reduction: Implementing processes that generate minimal waste. The use of N-halosuccinimides, for example, is problematic on an industrial scale due to the large amounts of waste generated. chemistryviews.org

Future research should systematically evaluate and optimize existing "greener" methods, such as the NaBr/K₂S₂O₈ system, and explore novel catalytic approaches, including biocatalysis, to establish a truly sustainable manufacturing process for this compound. researchgate.net

Comprehensive Environmental Impact and Ecotoxicological Assessment Studies

While safety data sheets provide basic hazard information, such as this compound being a corrosive solid that can cause severe skin burns and eye damage, there is a lack of comprehensive data on its long-term environmental fate and ecotoxicity. chemicalbook.comsigmaaldrich.compsu.ac.th As the production and use of this compound and its derivatives potentially increase, a thorough understanding of its environmental impact is essential.

Future research should focus on:

Biodegradability: Conducting studies to determine the rate and extent to which this compound is broken down by microorganisms in soil and water.

Aquatic Toxicity: Assessing its acute and chronic toxicity to a range of aquatic organisms, including algae, invertebrates (e.g., Daphnia), and fish, to establish safe environmental concentration limits.

Bioaccumulation Potential: Investigating whether the compound is likely to accumulate in the tissues of living organisms, which could lead to its magnification in the food chain.

Soil Mobility: Studying its adsorption and desorption characteristics in different soil types to predict its potential for leaching into groundwater.

A comprehensive ecotoxicological profile is necessary for conducting a full lifecycle assessment and ensuring that the use of this compound does not pose an undue risk to ecosystems. This data will be critical for regulatory purposes and for guiding the development of environmentally benign applications.

Q & A

Q. Recommendations :

  • Standardize buffer conditions (pH 7.0, no detergents).
  • Use isoform-specific inhibitors (e.g., ketoconazole for P-450c) as controls .

How can this compound be utilized as a derivatizing agent in advanced analytical techniques such as UHPLC-MS/MS for metabolite analysis?

Advanced Research Focus
The compound derivatizes tryptophan metabolites to enhance detection sensitivity in UHPLC-MS/MS:

  • Protocol : React metabolites (e.g., kynurenine) with this compound in acetone (12h, room temperature) .
  • Optimization : Use a 1:1.2 molar ratio (metabolite:derivatizing agent) for maximal yield .
  • Detection : Derivatives show 5–10x lower detection limits vs. underivatized analytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.